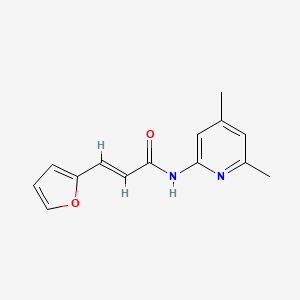
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CPOC, is a synthetic compound with potential therapeutic properties. It belongs to the class of chromene derivatives and has been extensively studied for its pharmacological activities.
Wirkmechanismus
The mechanism of action of 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is complex and involves multiple pathways. It has been shown to inhibit the activity of several enzymes involved in cancer progression, such as matrix metalloproteinases and cyclooxygenase-2. 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide also activates the Nrf2/ARE pathway, which plays a crucial role in antioxidant defense. Furthermore, 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide also exhibits potent pharmacological activities at low concentrations, making it a cost-effective compound for research purposes. However, 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has some limitations, such as its poor solubility in water and low stability in biological fluids.
Zukünftige Richtungen
There are several future directions for the research on 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One potential direction is to investigate its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific enzymes and signaling pathways. Furthermore, the development of novel formulations and delivery systems for 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide could improve its pharmacokinetic and pharmacodynamic properties. Finally, the use of 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide as a diagnostic tool for Alzheimer's disease could be explored further.
Synthesemethoden
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the condensation of 3-methoxybenzaldehyde with malonic acid in the presence of piperidine. The resulting intermediate is then reacted with 2-chloroacetyl chloride to obtain the final product. The purity and yield of 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be improved by recrystallization and column chromatography techniques.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been investigated for its ability to modulate the immune system and inhibit angiogenesis. In addition, 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Eigenschaften
IUPAC Name |
6-chloro-N-(3-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-13-4-2-3-12(9-13)19-16(20)14-8-10-7-11(18)5-6-15(10)23-17(14)21/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUHOXGGOOAEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)

![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)
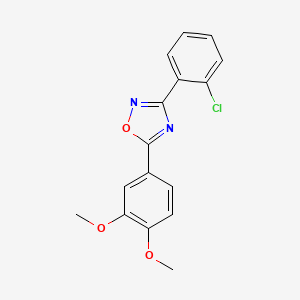
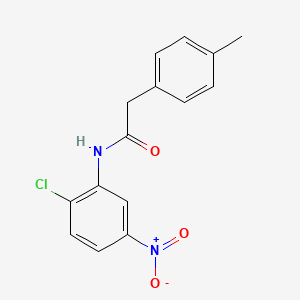
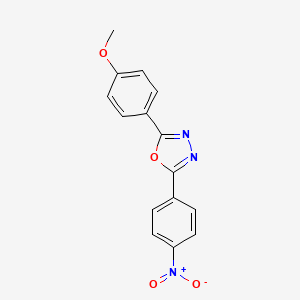
![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)
![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)
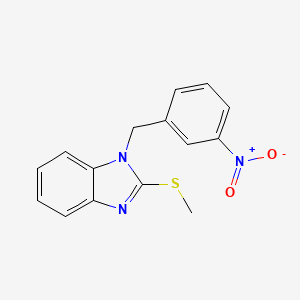
![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)
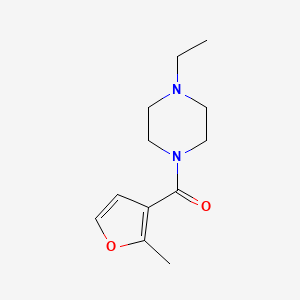
![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)
